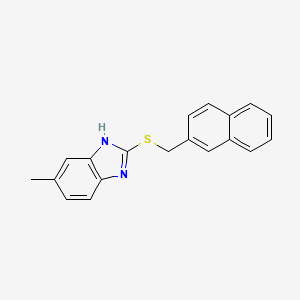
5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE: is a heterocyclic compound that features a benzimidazole core fused with a naphthylmethyl sulfide group. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Common reagents include formic acid, trimethyl orthoformate, and carbon disulfide in alkaline alcoholic solutions .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the reaction catalyzed by copper(I) chloride and N,N,N’,N’-tetramethylethylenediamine in dimethyl sulfoxide at elevated temperatures has been shown to produce good yields .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential antimicrobial, anticancer, and antiviral properties. It has been studied for its ability to inhibit various enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the activity of these targets . This interaction can disrupt various biological pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE
- 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-PHENYLMETHYL) SULFIDE
- 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-CHLOROMETHYL) SULFIDE
Uniqueness: The unique combination of the benzimidazole core with the naphthylmethyl sulfide group in 5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL (2-NAPHTHYLMETHYL) SULFIDE provides it with distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs .
Eigenschaften
IUPAC Name |
6-methyl-2-(naphthalen-2-ylmethylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-13-6-9-17-18(10-13)21-19(20-17)22-12-14-7-8-15-4-2-3-5-16(15)11-14/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEDSNOYVGUNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














